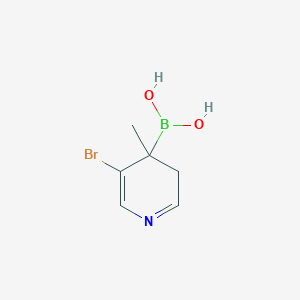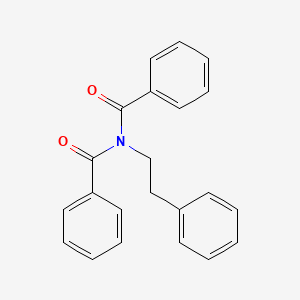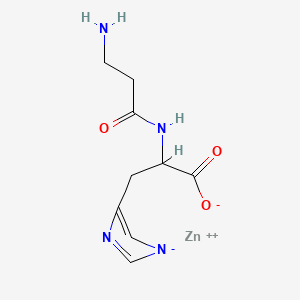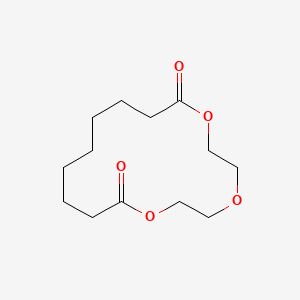
1,4,7-trioxacyclohexadecane-8,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Trioxacyclohexadecane-8,16-dione is a chemical compound with the molecular formula C₁₃H₂₂O₅ and a molecular weight of 258.31 g/mol It is characterized by its unique structure, which includes a 16-membered ring containing three oxygen atoms and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-trioxacyclohexadecane-8,16-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diols with diketones in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. The specific methods and conditions used in industrial settings are often proprietary and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,4,7-Trioxacyclohexadecane-8,16-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The oxygen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the oxygen atoms under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
1,4,7-Trioxacyclohexadecane-8,16-dione has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and molecular recognition processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1,4,7-trioxacyclohexadecane-8,16-dione involves its interaction with specific molecular targets. The compound’s structure allows it to form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4,7-Trioxacyclotridecane-8,13-dione: Another cyclic compound with a similar structure but a smaller ring size.
1,4,7-Trioxacyclononane-8,16-dione: A related compound with a different ring size and chemical properties.
Uniqueness
1,4,7-Trioxacyclohexadecane-8,16-dione is unique due to its larger ring size and the presence of three oxygen atoms and two ketone groups
Properties
Molecular Formula |
C13H22O5 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1,4,7-trioxacyclohexadecane-8,16-dione |
InChI |
InChI=1S/C13H22O5/c14-12-6-4-2-1-3-5-7-13(15)18-11-9-16-8-10-17-12/h1-11H2 |
InChI Key |
URTFVVFOWFKSKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)OCCOCCOC(=O)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


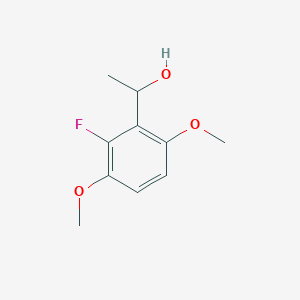
![[(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B15288355.png)
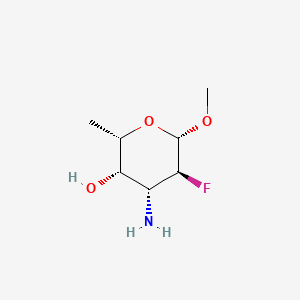
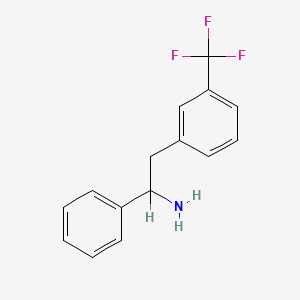
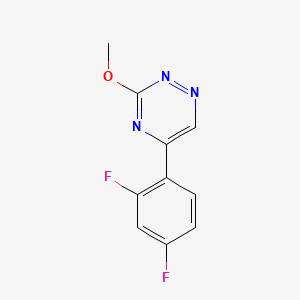





![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)
